molecular formula C11H7ClN2O B8495878 4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde

4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde

Cat. No.: B8495878
M. Wt: 218.64 g/mol
InChI Key: CEENRDZPHIPSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde is a benzaldehyde derivative substituted at the para position with a 5-chloro-pyrimidin-2-yl group. This structure combines the aromatic aldehyde functionality with a heterocyclic pyrimidine ring bearing a chlorine atom.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

4-(5-chloropyrimidin-2-yl)benzaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-7H

InChI Key

CEENRDZPHIPSNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituted benzaldehydes vary significantly in properties based on their functional groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Electronic Properties of Substituted Benzaldehydes

Compound Substituent Electronic Effect Aromatic Interactions
Benzaldehyde None Neutral Limited π-system
4-Fluorobenzaldehyde -F (para) Electron-withdrawing Enhanced dipole interactions
4-(N,N-Dimethylamino)benzaldehyde -NMe₂ (para) Electron-donating Strong resonance effects
4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde -Cl-pyrimidinyl (para) Electron-withdrawing Extended π-system (pyrimidine)

The chloro-pyrimidine group in the target compound introduces a bulkier, conjugated aromatic system compared to simpler substituents like -F or -NMe₂. This may reduce solubility in polar solvents but enhance stability in solid-state configurations, as seen in structurally related sulfonamide-pyrimidine hybrids .

Reactivity in Condensation Reactions

Substituted benzaldehydes are pivotal in forming carbon-carbon bonds via aldol or Knoevenagel condensations. For example:

  • 4-(N,N-Dimethylamino)benzaldehyde reacts efficiently with indole derivatives to yield styryl compounds in high yields (78%) .
  • 4-Fluorobenzaldehyde is used in radiopharmaceutical synthesis, coupling with phosphonic acid diesters to form labeled stilbenes (76% yield) .

The 5-chloro-pyrimidinyl substituent in the target compound likely moderates its reactivity due to steric hindrance and electron withdrawal. This could slow condensation kinetics compared to electron-donating groups but enhance regioselectivity in cyclization reactions, as observed in pyrimidinone syntheses from analogous aldehydes .

Physical Properties and Solubility

While specific data for the target compound are lacking, trends can be inferred:

  • Chloro-pyrimidinyl substitution likely reduces volatility compared to benzaldehyde (a VOC ) due to increased molecular weight and intermolecular interactions.
  • Solubility in organic solvents (e.g., DMF or methanol) is probable, as seen in reactions of similar aldehydes .

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